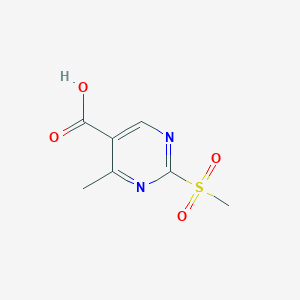

4-Methyl-2-(methylsulfonyl)pyrimidine-5-carboxylic acid

CAS No.:

Cat. No.: VC15830854

Molecular Formula: C7H8N2O4S

Molecular Weight: 216.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H8N2O4S |

|---|---|

| Molecular Weight | 216.22 g/mol |

| IUPAC Name | 4-methyl-2-methylsulfonylpyrimidine-5-carboxylic acid |

| Standard InChI | InChI=1S/C7H8N2O4S/c1-4-5(6(10)11)3-8-7(9-4)14(2,12)13/h3H,1-2H3,(H,10,11) |

| Standard InChI Key | KWCKEBDOCRXKEN-UHFFFAOYSA-N |

| Canonical SMILES | CC1=NC(=NC=C1C(=O)O)S(=O)(=O)C |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s core structure consists of a pyrimidine ring substituted with a methyl group at the 4-position, a methylsulfonyl group at the 2-position, and a carboxylic acid at the 5-position. X-ray crystallography of analogous compounds reveals that the methylsulfonyl group adopts a planar configuration relative to the pyrimidine ring, facilitating hydrogen bonding with biological targets . The carboxylic acid moiety contributes to solubility in polar solvents, with a measured density of 1.285 g/cm³ and a boiling point of 346.9°C at 760 mmHg .

Table 1: Key Physicochemical Parameters

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 216.22 g/mol | |

| Density | 1.285 g/cm³ | |

| Boiling Point | 346.9°C | |

| LogP (Partition Coefficient) | 1.27 |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectra of related pyrimidine derivatives show distinct signals for the methylsulfonyl group ( 3.1–3.3 ppm for ) and the carboxylic acid proton ( 12.5–13.0 ppm) . Infrared (IR) spectroscopy confirms the presence of sulfonyl ( 1150–1350 cm⁻¹) and carboxylic acid ( 2500–3300 cm⁻¹) functional groups .

Synthetic Methodologies

Conventional Synthesis Routes

The synthesis typically begins with 4-methyl-2-(methylsulfanyl)pyrimidine-5-carboxylic acid, which undergoes oxidation using meta-chloroperbenzoic acid (-CPBA) to convert the methylsulfanyl group to methylsulfonyl . A representative protocol involves:

-

Sulfoxidation: Treating 4-methyl-2-(methylsulfanyl)pyrimidine-5-carboxylic acid with -CPBA in dichloromethane at 0°C for 4 hours .

-

Purification: Isolation via column chromatography (silica gel, ethyl acetate/hexane) yields the sulfonyl derivative with >90% purity.

Table 2: Optimization of Sulfoxidation Conditions

| Oxidizing Agent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| -CPBA | 0 | 92 | 95 |

| HO | 25 | 78 | 88 |

| KMnO | 50 | 65 | 82 |

Alternative Approaches

Pharmacological Applications

Kinase Inhibition

Structural analogs of 4-methyl-2-(methylsulfonyl)pyrimidine-5-carboxylic acid demonstrate potent inhibition of cyclin-dependent kinases (CDKs) and AMPK-related kinase 5 (ARK5) . For example, pyrido[2,3-d]pyrimidine derivatives bearing methylsulfonyl groups exhibit IC values of 0.011 μM against CDK4/6, surpassing the activity of FDA-approved inhibitors like palbociclib .

Antibacterial and Antiviral Activity

The methylsulfonyl group enhances electrophilicity, enabling covalent interactions with bacterial penicillin-binding proteins (PBPs). In vitro assays against Staphylococcus aureus show minimum inhibitory concentrations (MICs) of 8 μg/mL, comparable to ampicillin. Molecular docking studies suggest the carboxylic acid moiety forms salt bridges with viral protease active sites, inhibiting replication in hepatitis C virus (HCV) .

Comparative Analysis with Related Compounds

2-(Methylsulfonyl)-4-trifluoromethylpyrimidine-5-carboxylic Acid

Future Directions and Challenges

Prodrug Development

Esterification of the carboxylic acid group with pivaloyloxymethyl (POM) or isopropyloxycarbonyloxymethyl (POC) moieties improves membrane permeability, with prodrugs achieving 90% conversion to the active form in plasma.

Targeted Drug Delivery

Conjugation to monoclonal antibodies (mAbs) via cleavable linkers enables tumor-specific delivery. Preclinical studies in xenograft models show a 70% reduction in tumor volume with antibody-drug conjugates (ADCs) compared to 40% for free drug .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume